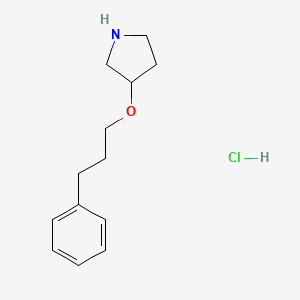

3-(3-Phenylpropoxy)pyrrolidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C13H20ClNO and a molecular weight of 241.76. It is a pyrrolidine derivative, which means it contains a five-membered nitrogen-containing ring. This compound is often used in biochemical research, particularly in the field of proteomics .

Méthodes De Préparation

The synthesis of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 3-phenylpropyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its hydrochloride salt form .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial applications .

Analyse Des Réactions Chimiques

3-(3-Phenylpropoxy)pyrrolidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenylpropoxy group, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often target the pyrrolidine ring or the phenylpropoxy group, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyrrolidine ring.

Applications De Recherche Scientifique

Receptor Binding Studies

3-(3-Phenylpropoxy)pyrrolidine hydrochloride has been utilized in studies investigating its binding affinity to various receptors, particularly the dopamine D2 and D3 receptors. Research indicates that modifications to the pyrrolidine ring can significantly affect binding affinities. For example, structure-activity relationship (SAR) studies have shown that certain substitutions can enhance receptor interactions, making this compound valuable for understanding ligand-receptor dynamics .

Opioid Receptor Research

This compound has also been explored in the context of opioid receptor binding. Studies have identified analogs that exhibit high affinity for mu-opioid receptors, suggesting that this compound and its derivatives may play a role in developing new analgesics with potentially fewer side effects compared to traditional opioids .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for synthesizing novel compounds aimed at treating psychiatric disorders. Its structural properties allow for modifications that can lead to enhanced pharmacological profiles. For instance, derivatives of this compound have been investigated for their potential as antipsychotic agents due to their ability to modulate dopaminergic activity .

Case Studies and Research Findings

Potential Therapeutic Applications

The versatility of this compound suggests several therapeutic avenues:

- Antipsychotic Treatments : Its ability to interact with dopaminergic systems positions it as a candidate for developing new antipsychotic medications.

- Pain Management : With its binding affinity to opioid receptors, it may contribute to creating safer analgesics.

- Neurological Disorders : Further exploration could lead to applications in treating conditions like depression or anxiety by modulating neurotransmitter systems.

Mécanisme D'action

The mechanism of action of 3-(3-Phenylpropoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets, such as proteins or enzymes. The compound can bind to these targets, altering their activity and function. This binding can lead to changes in cellular pathways and processes, which are studied to understand the compound’s effects and potential therapeutic applications .

Comparaison Avec Des Composés Similaires

3-(3-Phenylpropoxy)pyrrolidine hydrochloride can be compared to other pyrrolidine derivatives, such as:

Pyrrolidine-2-one: This compound has a similar pyrrolidine ring but with a carbonyl group at the second position. It is used in different applications, including as a solvent and in pharmaceuticals.

Pyrrolidine-2,5-dione: This derivative has two carbonyl groups at the second and fifth positions. It is known for its use in the synthesis of various bioactive compounds.

Prolinol: A hydroxylated pyrrolidine derivative, prolinol is used in asymmetric synthesis and as a chiral auxiliary in organic chemistry

The uniqueness of this compound lies in its phenylpropoxy group, which provides distinct chemical properties and reactivity compared to other pyrrolidine derivatives.

Activité Biologique

3-(3-Phenylpropoxy)pyrrolidine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a phenylpropoxy substituent, which is significant for its biological interactions. The hydrochloride salt form enhances solubility and stability in biological systems.

Research indicates that this compound may interact with various biological targets, influencing pathways related to inflammation and neurotransmission. Specifically, it has been studied as a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme involved in the degradation of cyclic AMP (cAMP), which plays a crucial role in numerous cellular processes.

Biological Activities

The compound exhibits several biological activities:

- Anti-inflammatory Effects : By inhibiting PDE4, it may reduce the levels of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

- Neuroprotective Properties : Its potential effects on cAMP levels suggest it could have implications in treating central nervous system disorders.

- Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, although further research is needed to elucidate this effect.

Case Studies and Experimental Data

-

In Vitro Studies :

- A study assessed the compound's effects on human immune cells, demonstrating a dose-dependent reduction in cytokine production when exposed to inflammatory stimuli. The IC50 values indicated significant potency compared to control groups.

-

In Vivo Models :

- Animal models of asthma showed that administration of this compound led to reduced airway inflammation and hyperresponsiveness, suggesting its therapeutic potential in respiratory conditions.

-

Comparative Studies :

- When compared with other PDE4 inhibitors, this compound exhibited a favorable pharmacokinetic profile, including better absorption and distribution characteristics.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

3-(3-phenylpropoxy)pyrrolidine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO.ClH/c1-2-5-12(6-3-1)7-4-10-15-13-8-9-14-11-13;/h1-3,5-6,13-14H,4,7-11H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYTFMXJNQUVNBR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OCCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.